An In-Depth Technical Guide to 2,3-Dichlorohexafluoro-2-butene
An In-Depth Technical Guide to 2,3-Dichlorohexafluoro-2-butene
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,3-dichlorohexafluoro-2-butene, a halogenated alkene of significant interest in synthetic chemistry. We will delve into its core chemical and physical properties, isomeric forms, reactivity, and the necessary protocols for its safe handling and characterization. This document is structured to provide not just data, but also the scientific context and rationale required for its effective application in a research and development setting.
Core Chemical Identity and Structure
2,3-Dichlorohexafluoro-2-butene (C₄Cl₂F₆) is a four-carbon alkene symmetrically substituted with two chlorine atoms at the double bond and two trifluoromethyl groups. Its structure leads to the existence of two geometric isomers: a cis or (Z)-isomer and a trans or (E)-isomer. The mixture of these isomers is commonly identified by the CAS Number 303-04-8 , while the (Z)-isomer is specifically referenced by CAS Number 2418-22-6 .[1]
The presence of bulky, electron-withdrawing trifluoromethyl groups and chlorine atoms on the double bond profoundly influences the molecule's electronic properties and steric profile, which in turn dictates its reactivity and physical characteristics.
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Physicochemical Properties
The physical properties of 2,3-dichlorohexafluoro-2-butene are characteristic of a dense, volatile fluorinated compound. The data presented below is primarily for the mixture of isomers, as is commonly supplied.
Table 1: Key Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄Cl₂F₆ | [2] |
| Molecular Weight | 232.94 g/mol | [3] |
| Appearance | Colorless liquid | [4] |
| Boiling Point | 66-68 °C | [2][3] |
| Melting Point | -67 °C | [2][3] |
| Density | 1.605 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.3458 | [2] |
| Vapor Pressure | 4.42 psi (304.75 mmHg) at 20 °C | [3] |
| Vapor Density | 8 (vs air) | |
| Enthalpy of Vaporization (ΔvapH) | 32.5 kJ/mol (for cis-isomer) | [5] |
Synthesis and Isomer Separation
Synthetic Pathway
While multiple synthetic routes may exist, one documented method involves the dimerization of 1,1,1-trichlorotrifluoroethane. This precursor provides the necessary carbon and halogen framework for the construction of the target butene system. The specific conditions and catalysts for this reaction are critical for achieving good yields and are often proprietary.
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Isomer Separation Protocol
The separation of the cis and trans isomers is essential for studying their individual reactivity and for applications where stereochemistry is critical. A documented method leverages a chemical reaction followed by physical separation.[6]
Causality of the Protocol: This protocol is based on the differential reactivity of the isomers with a reducing agent. One isomer reacts faster or yields a product that is more easily separated from the unreacted, more stable isomer. The subsequent hydrolysis and purification by preparative vapor phase chromatography (VPC) rely on differences in boiling points and polarities between the isomers.[6]
Step-by-Step Methodology:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the mixture of 2,3-dichlorohexafluoro-2-butene isomers in anhydrous diethylene glycol dimethyl ether (diglyme).
-
Reduction: Slowly add sodium borohydride (NaBH₄) to the solution. The reaction selectively reduces one of the isomers.
-
Hydrolysis: Carefully hydrolyze the reaction mixture to quench any unreacted NaBH₄ and work up the products.
-
Extraction: Extract the organic components from the aqueous mixture.
-
Purification: Subject the crude organic extract to preparative vapor phase chromatography (VPC) to separate the unreacted isomer from the reaction products, yielding the pure isomer.[6]
Spectral Characterization
For unambiguous identification, a combination of spectroscopic techniques is required. The following represents typical data expected for this compound class.
-
¹⁹F NMR Spectroscopy: This is the most informative NMR technique for fluorinated compounds. The two CF₃ groups are chemically equivalent in both the (E) and (Z) isomers. However, their chemical shifts will differ between the two isomers, providing a clear method for quantification of the isomer ratio in a mixture.
-
¹³C NMR Spectroscopy: One would expect two distinct signals in the ¹³C NMR spectrum: one for the sp²-hybridized carbons of the double bond (C=C) and another for the sp³-hybridized carbons of the trifluoromethyl groups (-CF₃). The chemical shifts will be influenced by the attached chlorine and fluorine atoms.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to C-F stretching vibrations (typically in the 1100-1300 cm⁻¹ region). A weaker band for the C=C double bond stretch should also be present, though its intensity may be diminished due to the symmetry of the molecule.[7][8]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. Key fragments would include the loss of chlorine (M-35/37) and trifluoromethyl groups (M-69). The isotopic signature of two chlorine atoms (M, M+2, M+4 in a rough 9:6:1 ratio) would be a definitive feature for the molecular ion and any chlorine-containing fragments.[1][7]
Table 2: Representative Mass Spectrometry Fragments for (Z)-isomer
| m/z | Relative Intensity | Putative Fragment |
| 69 | 99.99 | [CF₃]⁺ |
| 163 | 96.70 | [C₃ClF₄]⁺ |
| 234 | 45.80 | [C₄Cl₂F₆]⁺ (Molecular Ion) |
| 147 | 34.00 | [C₃Cl₂F₃]⁺ |
| 197 | 25.50 | [C₄ClF₆]⁺ (Loss of one Cl) |
Source: PubChem, GC-MS data for (Z)-isomer[1]
Chemical Reactivity and Applications
The reactivity of 2,3-dichlorohexafluoro-2-butene is dominated by its electron-deficient double bond. The strong inductive effect of the six fluorine atoms makes the alkene susceptible to nucleophilic attack. This is a key feature for its use as a building block in the synthesis of more complex fluorinated molecules.
Key Reactions:
-
Nucleophilic Vinylic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles. This allows for the introduction of different functional groups onto the perfluorinated backbone.
-
Reduction: As seen in the isomer separation protocol, the double bond can be reduced, although conditions may need to be carefully controlled to avoid dehalogenation.
-
Cycloaddition Reactions: The electron-poor nature of the double bond makes it a good dienophile or dipolarophile in certain cycloaddition reactions.
Its primary application is as a specialty laboratory chemical and an intermediate in the synthesis of fluorinated organic compounds, which are of interest in materials science and for creating drug candidates with modified metabolic stability or binding properties.
Safety, Handling, and Storage
Hazard Profile
2,3-Dichlorohexafluoro-2-butene is a hazardous chemical that requires expert handling.
-
GHS Classifications: Acute Toxicity, Inhalation (Category 1); Skin Corrosion (Category 1B).
-
Signal Word: Danger.
-
Hazard Statements: H314 (Causes severe skin burns and eye damage), H330 (Fatal if inhaled).
Toxicological Insights: It is described as a colorless liquid that is mildly irritating to the skin but can cause severe burns.[4] Inhalation studies have shown it can cause acute pulmonary edema, ataxia, and general anesthesia at lethal concentrations.[4] It is also a lachrymator.[4]
Handling and Personal Protective Equipment (PPE)
Expertise-Driven Protocol: Due to its high inhalation toxicity and corrosive nature, all manipulations must be performed within a certified chemical fume hood. A risk assessment should precede any new experimental procedure.
-
Engineering Controls: Use a chemical fume hood with a verified face velocity. Ensure an eyewash station and safety shower are immediately accessible.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., Viton® or a suitable laminate). Double-gloving is recommended.
-
Eye/Face Protection: Use chemical safety goggles and a full-face shield.[9]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure full body coverage.
-
Respiratory Protection: For any operations outside of a fume hood or in case of a spill, a self-contained breathing apparatus (SCBA) is necessary. For work inside a hood, a supplied-air respirator or a cartridge respirator with a type ABEK (EN14387) filter is appropriate.
-
-
Handling Precautions: Avoid contact with skin, eyes, and clothing.[9] Prevent the formation of aerosols.[9] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[10]
Storage
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[10]
-
Storage Class: WGK 3 (severely hazardous for water). Storage class 6.1A (Combustible, acute toxic category 1 and 2 / very toxic hazardous materials). Keep away from heat, sparks, and open flames.[10]
References
-
Sigma-Aldrich. (n.d.). 2,3-Dichlorohexafluoro-2-butene, mixture of cis and trans 99%. Retrieved from Sigma-Aldrich website.[6]
-
Angene Chemical. (2021, May 1). Safety Data Sheet: (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene.[9]
-
ChemicalBook. (n.d.). 2,3-DICHLOROHEXAFLUORO-2-BUTENE CAS#: 303-04-8. Retrieved from ChemicalBook website.[2]
-
Haz-Map. (n.d.). 2,3-Dichlorohexafluoro-2-butene. Retrieved from Haz-Map website.[4]
-
ChemBK. (2024, April 10). 2,3-DICHLOROHEXAFLUORO-2-BUTENE. Retrieved from ChemBK website.[3]
-
PubChem. (n.d.). (2Z)-2,3-Dichloro-1,1,1,4,4,4-hexafluoro-2-butene. Retrieved from PubChem website.[1]
-
ChemicalBook. (2023, May 18). 2,3-Dichlorohexafluorobut-2-ene (E/Z isomer mixture). Retrieved from ChemicalBook website.[11]
-
TCI Chemicals. (2025, May 8). SAFETY DATA SHEET: 2-Chloro-2-butene.[12]
-
NIST. (n.d.). cis 2,3-dichloro-hexafluoro-2-butene. Retrieved from NIST Chemistry WebBook.[5]
-
NIST. (n.d.). 2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-. Retrieved from NIST Chemistry WebBook.[7][8]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET: 1,3-Dichloro-2-butene, mixture of cis and trans isomers.[10]
Sources
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